molecular formula C12H13IN2O2 B1407223 tert-Butyl 7-iodo-1H-indazole-1-carboxylate CAS No. 1286754-19-5

tert-Butyl 7-iodo-1H-indazole-1-carboxylate

Cat. No.: B1407223
CAS No.: 1286754-19-5
M. Wt: 344.15 g/mol
InChI Key: FMUQISKFDWIQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-iodo-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the iodine atom in the 7-position of the indazole ring and the tert-butyl ester group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7-position of the indazole ring. The resulting 7-iodoindazole is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly employed.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indazole derivatives, while reduction reactions can produce deiodinated indazole compounds.

Scientific Research Applications

tert-Butyl 7-iodo-1H-indazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of tert-Butyl 7-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. The tert-butyl ester group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate
  • tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate
  • 3-Iodo-1H-indazole

Comparison: tert-Butyl 7-iodo-1H-indazole-1-carboxylate is unique due to the specific positioning of the iodine atom and the tert-butyl ester group. This configuration can influence its reactivity and interactions with biological targets compared to other similar compounds. For instance, the presence of a methoxy or methyl group in similar compounds can alter their electronic properties and steric hindrance, leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

tert-butyl 7-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUQISKFDWIQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Reactant of Route 5
tert-Butyl 7-iodo-1H-indazole-1-carboxylate
Reactant of Route 6
tert-Butyl 7-iodo-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.